2-(3,5-Dimethoxyphenyl)-2-methylpropanal
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Overview
Description
“2-(3,5-Dimethoxyphenyl)-2-methylpropanal” is a chemical compound that is related to a class of compounds known as dimethoxybenzenes . It is a derivative of “2-(3,5-dimethoxyphenyl)acetic acid”, which is a carboxylic acid .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a stilbene isolated from Sphaerophysa salsula, known as “4-[2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-benzenediol”, was synthesized from 3,4-dihydroxybenzaldehyde in five steps with an overall yield of 33% .Molecular Structure Analysis
The molecular structure of related compounds has been studied. For example, the antioxidant “2-(3,5-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one” crystallizes in the centrosymmetric space group P21/c with unit cell dimensions a = 11.775 (17) Å, b = 5.3592 (8) Å, c = 22.462 (3) Å and β = 96.576 (11)° .Chemical Reactions Analysis
The chemical reactions of related compounds have been analyzed. For instance, the compound “2-(3,5-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one” has been shown to display a range of potent biological properties .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been determined. For instance, the compound “(3,5-Dimethoxyphenyl)acetic acid” has properties like density, freezing point, boiling point, and refractive index .Scientific Research Applications
Chemical Reactions and Properties
- Degenerate Dealkylation-Realkylation Reaction : A study by Natoli et al. (1994) discusses the condensation reaction under acidic conditions of benzylic alcohols with hexadeutero dimethoxybenzenes, leading to hexadeutero bis(dimethoxyphenyl)-2-methylpropanes. This reaction exhibits a rapid degenerate dealkylation-alkylation reaction, indicating a dynamic behavior in the compound's structure and reactivity (Natoli et al., 1994).
Synthesis and Applications
- Synthesis of Analog Compounds : Coutts and Malicky (1973) describe the synthesis of a series of 4-substituted 1-(2,5-dimethoxyphenyl)-2-aminopropanes, which are analogs of the hallucinogen DOM. This study provides insights into the methods of synthesizing structurally related compounds (Coutts & Malicky, 1973).
- Medicinal Chemistry and Drug Synthesis : Research in medicinal chemistry often involves the synthesis of derivatives of compounds like 2-(3,5-Dimethoxyphenyl)-2-methylpropanal for potential therapeutic applications. For instance, the synthesis of N-methyl derivatives of certain agonists demonstrates the exploration of structural variants for medical use (Glennon et al., 1987).
Analytical Techniques and Characterization
- Mass Spectrometry Analysis : Bongiorno et al. (2006) conducted a study on the fragmentations of 1,1-(2,2'-dimethoxyphenyl)-substituted 2-methylpropanes under electron ionization, providing valuable data for understanding the chemical structure and behavior of similar compounds (Bongiorno et al., 2006).
Potential Applications in Pharmacology
- Serotonin Receptor Studies : Shannon et al. (1984) explored the affinities of derivatives of 2,5-DMA for serotonin (5-HT) binding sites, highlighting the potential use of structurally related compounds in pharmacological research (Shannon et al., 1984).
Biochemical and Physiological Research
- Phenylpropanoids in Biological Systems : Research by Nishida et al. (1988) characterized phenylpropanoid compounds, including dimethoxyphenol derivatives, in the rectal glands of male Oriental fruit flies, offering insights into biochemical roles in nature (Nishida et al., 1988).
Mechanism of Action
Target of Action
The primary targets of 2-(3,5-Dimethoxyphenyl)-2-methylpropanal are currently unknown. This compound is structurally similar to other molecules such as Futibatinib and Sinapic acid , which are known to interact with Fibroblast Growth Factor receptor (FGFR) and Endo-1,4-beta-xylanase Y respectively . .
Mode of Action
For instance, Futibatinib, a structurally similar compound, binds to the FGFR kinase domain by forming a covalent bond with cysteine in the ATP-binding pocket . This binding blocks FGFR phosphorylation and downstream signaling pathways .
Biochemical Pathways
For example, Futibatinib affects the FGFR signaling pathway , and Sinapic acid is involved in the phenylpropanoid pathway
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The structurally similar compound pterostilbene has been shown to have high oral bioavailability and significant plasma levels
Result of Action
For example, Futibatinib has significant anti-cancer effects in drug-sensitive cells
Action Environment
It is known that environmental factors can influence the biosynthesis of similar compounds, such as stilbenes
Safety and Hazards
Future Directions
Biochemical Analysis
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 2-(3,5-Dimethoxyphenyl)-2-methylpropanal in animal models . Future studies should investigate this aspect, including any threshold effects and potential toxic or adverse effects at high doses.
properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)-2-methylpropanal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,8-13)9-5-10(14-3)7-11(6-9)15-4/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNDUMHGQHTXHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1=CC(=CC(=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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